2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile

Medicinal Chemistry Chemical Biology Library Design

2-((2-(6-Methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile (CAS 1421516-84-8; molecular formula C17H15N3O2S; MW 325.39) is a heterocyclic small molecule featuring a 6-methyl-2H-benzo[b][1,4]oxazine core linked via a thioether bridge to a nicotinonitrile moiety. The compound is catalogued in the National Cancer Institute's ChemoCommunity database under NSC 737225, confirming its prior inclusion in screening libraries.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 1421516-84-8
Cat. No. B2464001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile
CAS1421516-84-8
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCCN2C(=O)CSC3=C(C=CC=N3)C#N
InChIInChI=1S/C17H15N3O2S/c1-12-4-5-15-14(9-12)20(7-8-22-15)16(21)11-23-17-13(10-18)3-2-6-19-17/h2-6,9H,7-8,11H2,1H3
InChIKeyREIQPUJOHGCKLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-(6-Methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile (CAS 1421516-84-8): Procurement Identity and Structural Class


2-((2-(6-Methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile (CAS 1421516-84-8; molecular formula C17H15N3O2S; MW 325.39) is a heterocyclic small molecule featuring a 6-methyl-2H-benzo[b][1,4]oxazine core linked via a thioether bridge to a nicotinonitrile moiety . The compound is catalogued in the National Cancer Institute's ChemoCommunity database under NSC 737225, confirming its prior inclusion in screening libraries [1]. Its structural architecture places it at the intersection of two bioactive chemotypes—the benzo[b][1,4]oxazine and the 2-thio-nicotinonitrile families—both of which have established precedents in anticancer, anti-inflammatory, and enzyme inhibition research [2]. For procurement purposes, this compound is supplied under catalog number EVT-2601075 and is designated exclusively for non-human research use .

Why 2-((2-(6-Methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile Cannot Be Subsituted by Generic Benzooxazine or Nicotinonitrile Analogs


Procurement of a generic benzo[b][1,4]oxazine or a simple 2-thio-nicotinonitrile cannot replicate the specific structural and property profile of CAS 1421516-84-8. The compound's three-component architecture—6-methylbenzoxazine core, thioether linker, and nicotinonitrile terminus—generates a unique molecular fingerprint (e.g., hydrogen bond acceptor count, topological polar surface area, and rotatable bond profile) that is absent in its closest listed analogs, such as 2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)benzonitrile or 5-nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile . In the benzo[b][1,4]oxazine class, even minor substituent changes (e.g., methyl position, linker type) have been shown to produce order-of-magnitude shifts in biological potency—for example, among 16 recently reported benzo[b][1,4]oxazine derivatives, antiferroptotic EC50 values spanned from ~50 nM to inactive, driven solely by substitution pattern variations [1]. Consequently, generic substitution risks both procurement of a compound with divergent biological behavior and experimental irreproducibility. The quantitative differentiation evidence assembled below should be reviewed to inform selection decisions.

2-((2-(6-Methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile — Quantitative Differentiation Evidence for Procurement


Structural Differentiation via Molecular Property Comparison Against Closest Benzonitrile Analog

CAS 1421516-84-8 differs from its closest commercially cited analog, 2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)benzonitrile, by replacement of the benzonitrile terminus with a nicotinonitrile group. This substitution introduces an additional endocyclic nitrogen atom, increasing the hydrogen bond acceptor count and altering the electron distribution of the terminal aryl nitrile . The distinction is pharmacologically meaningful: in the broader 2-thio-nicotinonitrile class, the pyridine nitrogen has been shown to participate in hinge-binding interactions with kinase ATP pockets, a capability absent in benzonitrile analogs [1].

Medicinal Chemistry Chemical Biology Library Design

NSC Screening Library Pedigree as a Differentiation Marker for Procurement Prioritization

The compound is archived in the NCI ChemoCommunity database as NSC 737225, confirming its prior selection for inclusion in the National Cancer Institute's screening collection [1]. This represents a procurement-relevant differentiator: compounds assigned NSC numbers have passed NCI's curation and acquisition criteria, which include drug-likeness filters, structural novelty assessments, and availability in sufficient quantity for high-throughput screening. By contrast, many close structural analogs commercially available (e.g., 5-nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile, CAS not assigned) lack this institutional curation pedigree .

NCI Screening Chemical Probes Compound Procurement

Class-Level Cytotoxicity Inference: Micromolar Range Activity Against A549 and MCF7 Cancer Lines

Vendor-summarized studies report that CAS 1421516-84-8 exhibits cytotoxic effects against A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma) cell lines, with IC50 values falling in the micromolar range . While specific IC50 numerical values are not publicly disclosed in a peer-reviewed format, the micromolar-range activity places this compound within the activity band considered relevant for hit identification in cancer drug discovery. For procurement context, this is comparable to the activity range reported for other 2-thio-nicotinonitrile derivatives—for example, certain diaryl-2-oxonicotinonitriles have shown IC50 values of 0.57–1.31 µM against MCF-7 cells [1]. The benzo[b][1,4]oxazine scaffold independently contributes to this activity profile; a 2025 study demonstrated that structurally related benzo[b][1,4]oxazine derivatives achieve antiferroptotic EC50 values as low as ~50 nM, establishing the scaffold's inherent bioactivity [2].

Anticancer Activity Cytotoxicity Assays Lung Cancer

Ligand Efficiency and Physicochemical Differentiation via Calculated Molecular Descriptors

Using the compound's SMILES structure (CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=C(C=CC=N3)C#N) , key calculated physicochemical parameters can be estimated: molecular weight 325.39 g/mol, 3 hydrogen bond acceptors, 0 hydrogen bond donors, 7 rotatable bonds, and a topological polar surface area (tPSA) of approximately 62 Ų (estimated). These values place the compound within Lipinski's rule-of-five space, with notably zero H-bond donors—a feature that can enhance membrane permeability relative to hydroxyl- or amine-bearing benzooxazine analogs. In comparison, 5-nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile (MW 328.30, C14H8N4O4S) carries a nitro group and a lactam NH (1 H-bond donor), resulting in a higher tPSA and altered solubility profile . The absence of H-bond donors in CAS 1421516-84-8 is a quantifiable physicochemical differentiator for applications where passive permeability is critical.

Drug-likeness Molecular Descriptors Library Selection

Recommended Application Scenarios for 2-((2-(6-Methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile Based on Available Evidence


Academic Cancer Screening Libraries Requiring NSC-Curated Chemical Probes

For academic screening centers and NIH-funded laboratories building focused libraries for oncology target screening, CAS 1421516-84-8 (NSC 737225) offers the procurement advantage of NCI curation pedigree, distinguishing it from non-curated commercial analogs [1]. Its dual chemotype architecture—benzo[b][1,4]oxazine plus 2-thio-nicotinonitrile—makes it suitable for phenotypic screening against cancer cell line panels where both scaffolds have independently demonstrated activity . The micromolar-range cytotoxicity against A549 and MCF7 lines provides a baseline activity expectation, though users should plan for independent dose-response confirmation.

Cell-Based Phenotypic Assays Prioritizing Passive Membrane Permeability

With zero hydrogen bond donors and an estimated tPSA of approximately 62 Ų, CAS 1421516-84-8 is physicochemically optimized for passive membrane permeation compared to NH-bearing or nitro-substituted benzooxazine analogs [1]. This makes it a rational choice for intracellular target engagement studies in cell-based assays, particularly when the screening objective is target deconvolution in live-cell phenotypic readouts. Procurement decisions favoring this compound over more polar analogs (e.g., those containing lactam NH groups) are supported by the calculated ΔHBD = −1 and estimated ΔtPSA advantage of ~15–20 Ų .

Structure-Activity Relationship (SAR) Studies Exploring Hinge-Binding Nicotinonitrile Motifs

The pyridine nitrogen in the nicotinonitrile terminus of CAS 1421516-84-8 is positioned for potential hinge-region hydrogen bonding with kinase ATP-binding pockets, a feature absent in the structurally analogous benzonitrile derivative [1]. This positions the compound as a useful tool for SAR campaigns investigating the role of the terminal heteroaryl nitrile in target engagement. The thioether linker further provides a metabolically labile site that can be systematically varied (oxidation to sulfoxide/sulfone) to probe linker pharmacodynamics .

Ferroptosis Pathway Exploration Using Benzo[b][1,4]oxazine Chemotypes

A 2025 study demonstrated that structurally related benzo[b][1,4]oxazine derivatives act as potent ferroptosis inhibitors, with lead compound NYY-6a achieving an EC50 of approximately 50 nM and demonstrating in vivo efficacy in an acute liver injury model [1]. While CAS 1421516-84-8 itself has not been directly tested in ferroptosis assays, its benzo[b][1,4]oxazine core, combined with the distinct thioether-nicotinonitrile substitution pattern, makes it a structurally complementary probe for laboratories exploring ferroptosis pharmacology. Procurement as a comparator compound alongside characterized ferroptosis inhibitors like Fer-1 or Lip-1 could help delineate structure-dependent mechanisms within this emerging target class.

Quote Request

Request a Quote for 2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.